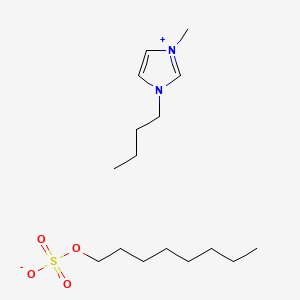

1-Butyl-3-methylimidazolium octyl sulfate

概要

説明

1-Butyl-3-methylimidazolium octyl sulfate is a halogen-free ionic liquid known for its unique properties and applications. It behaves as a surfactant when the critical micelle concentration is above 0.031M . This compound is widely used in various chemical processes due to its ability to act as a solvent and its high thermal and electrochemical stability.

準備方法

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium octyl sulfate can be synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with sodium octyl sulfate. The reaction typically occurs in an aqueous medium, and the product is extracted using organic solvents. The reaction conditions often involve moderate temperatures and stirring to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions

1-Butyl-3-methylimidazolium octyl sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: The major products include oxidized derivatives of the imidazolium ring.

Reduction: Reduced forms of the imidazolium ring are the primary products.

Substitution: Substituted imidazolium compounds are formed.

科学的研究の応用

2.1. Solvent in Chemical Reactions

One of the primary applications of 1-butyl-3-methylimidazolium octyl sulfate is as a solvent in chemical reactions, particularly in hydroformylation processes. It has been effectively used as a solvent during the hydroformylation of 1-octene to produce nonanals in the presence of rhodium catalysts . This application highlights its ability to facilitate reactions while minimizing environmental impact.

2.2. Surfactant Properties

Due to its surfactant characteristics, this ionic liquid is utilized in various formulations, including detergents and emulsifiers. Its ability to form micelles allows it to stabilize emulsions, making it valuable in cosmetic and pharmaceutical applications .

3.1. Biodegradability Studies

Research indicates that this compound exhibits a degree of biodegradability, which is critical for reducing environmental pollution caused by traditional solvents. Studies have shown that certain marine bacteria can degrade this ionic liquid, suggesting potential for bioremediation applications .

3.2. Soil Microbial Interaction

Investigations into the interaction between this ionic liquid and soil microbial communities reveal that it can influence microbial diversity and enzyme activities, which are essential for soil health . This property opens avenues for using ionic liquids in sustainable agriculture practices.

Toxicological Studies

While this compound presents numerous benefits, its toxicity profile has been scrutinized. Studies have reported varying degrees of cytotoxicity in mammalian cell lines, indicating that while it may be less toxic than some conventional solvents, caution is warranted in its application . The effects on liver and kidney functions have been particularly noted, emphasizing the need for further research into safe usage levels .

5.1. Hydroformylation Process

A notable case study involved the use of this compound as a solvent for the hydroformylation of 1-octene. The results demonstrated enhanced reaction rates and yields compared to traditional organic solvents, underscoring its efficiency in industrial applications .

5.2. Biodegradation Research

In another study focusing on biodegradability, marine-derived bacteria were isolated and tested for their ability to degrade this compound under controlled conditions. The findings revealed significant degradation rates over time, suggesting potential for environmental cleanup strategies involving ionic liquids .

Data Tables

作用機序

The mechanism of action of 1-butyl-3-methylimidazolium octyl sulfate involves its ability to act as a surfactant and solvent. The imidazolium ring interacts with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions facilitate the solubilization of different compounds and enhance the stability of enzymes and other biomolecules.

類似化合物との比較

Similar Compounds

- 1-Butyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium ethyl sulfate

- 1-Butyl-3-methylimidazolium hydrogen sulfate

- 1-Butyl-3-methylimidazolium methanesulfonate

Uniqueness

1-Butyl-3-methylimidazolium octyl sulfate is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in solubilizing hydrophobic compounds. This property distinguishes it from other similar compounds with shorter alkyl chains or different anions.

生物活性

1-Butyl-3-methylimidazolium octyl sulfate ([BMIM]OS) is a type of ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article focuses on the biological activity of [BMIM]OS, exploring its effects on microbial communities, mammalian cells, and aquatic organisms, supported by case studies and detailed research findings.

This compound is characterized by its amphiphilic nature, which allows it to interact with both polar and non-polar substances. The chemical formula is CHNOS, and it has a relatively low toxicity profile compared to other ionic liquids. The compound exhibits surfactant properties, with a critical micelle concentration (CMC) of approximately 0.031 M, indicating its potential utility in formulations requiring emulsification or solubilization .

Microbial Interactions

Research has shown that [BMIM]OS can significantly influence microbial communities in various environments. A study indicated that certain marine-derived bacteria, such as Rhodococcus erythropolis and Brevibacterium sanguinis, demonstrated high tolerance to [BMIM]OS, thriving in concentrations exceeding 1 M . Furthermore, these bacteria exhibited the ability to biodegrade ionic liquids effectively, suggesting potential applications in bioremediation.

Cytotoxic Effects on Mammalian Cells

In vitro studies have demonstrated that [BMIM]OS induces oxidative stress and apoptosis in human hepatocarcinoma cell lines. For instance, an EC of approximately 360 μM was observed for cell death induction . The mechanism appears to involve mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

The acute toxicity of [BMIM]OS was further evaluated in vivo using mouse models, where histopathological changes were noted in the liver and kidneys following administration of the compound. The calculated LD was reported at 35.7 mg/kg body weight .

Effects on Aquatic Organisms

Aquatic toxicity studies revealed that exposure to [BMIM]OS resulted in significant biochemical alterations in fish species such as Hypophthalmichthys molitrix. Serum markers indicated organ damage alongside changes in enzyme activities associated with oxidative stress . These findings highlight the potential ecological risks posed by [BMIM]OS when released into aquatic environments.

Study 1: Microbial Tolerance and Biodegradation

A comprehensive study focused on isolating marine bacteria capable of degrading [BMIM]OS highlighted the resilience of certain strains under high ionic liquid concentrations. Over a 63-day period, bacterial isolates showed up to 59% degradation efficiency of the compound, emphasizing the role of microbial communities in mitigating environmental impacts .

Study 2: Cytotoxicity Assessment

A series of experiments conducted on human liver cell lines demonstrated that exposure to [BMIM]OS led to significant cytotoxic effects characterized by increased ROS levels and apoptosis markers. The study concluded that mitochondrial interactions are central to the toxicological profile of this ionic liquid .

Study 3: Ecotoxicology in Fish Models

In a 60-day exposure study involving Hypophthalmichthys molitrix, researchers observed elevated levels of inflammatory markers and alterations in xenobiotic metabolizing enzymes following exposure to [BMIM]OS. These results underscore the need for careful assessment of ionic liquids' environmental impact .

Data Tables

| Study | Organism | Concentration | Effects Observed |

|---|---|---|---|

| Microbial Tolerance | Rhodococcus erythropolis | >1 M | High growth rate; biodegradation capability |

| Cytotoxicity | Human Hepatocarcinoma Cells | 360 μM | Induction of oxidative stress; apoptosis |

| Aquatic Toxicity | Hypophthalmichthys molitrix | 1.09 - 4.38 mg/L | Organ damage; enzyme activity changes |

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;octyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDIBVPFLKLKAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477460 | |

| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445473-58-5 | |

| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-3-methyl-1H-imidazol-3-ium octyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。